Forsythenside A
CAS No.: 202721-09-3
Cat. No.: VC0211720
Molecular Formula: C22H26O10
Molecular Weight: 450.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 202721-09-3 |
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Molecular Formula | C22H26O10 |
Molecular Weight | 450.4 g/mol |
IUPAC Name | [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethoxy]oxan-2-yl]methyl 2-(4-hydroxyphenyl)acetate |
Standard InChI | InChI=1S/C22H26O10/c23-14-3-1-13(2-4-14)11-17(25)31-12-16-18(26)19(27)20(28)21(32-16)30-10-9-22(29)7-5-15(24)6-8-22/h1-8,16,18-21,23,26-29H,9-12H2/t16-,18-,19+,20-,21-/m1/s1 |
SMILES | C1=CC(=CC=C1CC(=O)OCC2C(C(C(C(O2)OCCC3(C=CC(=O)C=C3)O)O)O)O)O |
Canonical SMILES | C1=CC(=CC=C1CC(=O)OCC2C(C(C(C(O2)OCCC3(C=CC(=O)C=C3)O)O)O)O)O |
Appearance | Oil |
Introduction
Chemical Identity and Physicochemical Properties
Forsythenside A is a phenylethanoid glycoside with the molecular formula C22H26O10 and a molecular weight of 450.44 g/mol . The compound is identified by CAS number 202721-09-3 and has the IUPAC name ((2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethoxy)oxan-2-yl)methyl 2-(4-hydroxyphenyl)acetate .
In terms of physical properties, Forsythenside A typically exists as a solid at room temperature and demonstrates varying solubility profiles depending on the solvent used .
Table 1. Physicochemical Properties of Forsythenside A
Property | Value | Reference |
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Molecular Formula | C22H26O10 | |
Molecular Weight | 450.44 g/mol | |
CAS Number | 202721-09-3 | |
Physical Appearance | Solid at room temperature | |
SMILES Notation | O1C@HOCCC1(C=CC(C=C1)=O)O | |
Storage Stability | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) | |
Solubility | DMSO, H2O, Ethanol, DMF |
The structural characteristics of Forsythenside A contribute significantly to its biological activities. The compound features a phenylethanol moiety linked to a glycoside group, which together form the distinctive pharmacophore responsible for its various pharmacological effects .
Natural Sources and Distribution
Forsythenside A belongs to a class of compounds known as forsythiasides, which are predominantly found in Forsythia suspensa (Thunb.) Vahl . This plant, commonly known as weeping forsythia or "Lianqiao" in traditional Chinese medicine (TCM), has been utilized for centuries in herbal remedies for its "heat-clearing" (qing re) and "detoxifying" (jie du) properties .
While Forsythia suspensa remains the most well-documented source of Forsythenside A, researchers continue to identify additional plant species containing this compound. This expanding knowledge base may provide alternative sources for obtaining this valuable phytochemical for research and potential therapeutic applications.
Pharmacological Activities
Anti-inflammatory Effects
Forsythenside A demonstrates potent anti-inflammatory activities through multiple mechanisms, primarily by regulating inflammatory signaling pathways . One of its key mechanisms involves modulating the TLR4/MyD88/NF-κB pathway, a crucial mediator of inflammatory responses .
Studies have revealed that Forsythenside A can significantly reverse the increase of TLR4 and NF-κB protein expression induced by lipopolysaccharide (LPS) and under hypoxia/reoxygenation conditions . Additionally, it reduces inflammation via other pathways such as JNK-interacting protein (JIP)/c-Jun N-terminal kinase (JNK)/NF-κB and Nrf2/HO-1/NF-κB signaling cascades .
Table 2. Anti-inflammatory Effects of Forsythenside A in Various Models
Forsythenside A has also demonstrated protective effects in acute lung injury (ALI) models. Research shows that treatment with Forsythenside A relieved pathological damage to lung tissue, suppressed gene and protein expression of TLR4, MyD88, and NF-κB, and down-regulated levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . Furthermore, it reduced the production of chemotactic protein CCL-2 and inhibited monocyte adhesion and migration to type II lung epithelial cells, thereby decreasing the pathological symptoms of ALI .
Antioxidant Properties
The Nrf2 transcription factor plays a central role in the cellular defense against oxidative damage by regulating the expression of various antioxidant and detoxifying enzymes. Forsythenside A has been shown to activate this pathway, leading to enhanced cellular protection against oxidative stress . This antioxidant activity likely contributes to the compound's protective effects in various disease models, including cardiovascular conditions and neurodegenerative disorders.
Cardiovascular Protection
One of the most significant therapeutic potentials of Forsythenside A lies in its cardiovascular protective effects . Research indicates that Forsythenside A can reduce cardiovascular disease damage through multiple mechanisms, primarily involving its anti-inflammatory and antioxidant properties .
Studies in heart failure mouse models have shown that intraperitoneal administration of Forsythenside A (40 mg/kg) decreased NF-κB protein expression and reduced serum levels of inflammatory factors TNF-α, IL-6, and IL-1β, demonstrating clear cardioprotective effects . Moreover, Forsythenside A exhibited vasoprotective properties by relaxing isolated rat aorta. Specifically, it dose-dependently inhibited norepinephrine-induced vasoconstriction by reducing the influx of extracellular calcium ions .
Forsythenside A also demonstrates potential in preventing atherosclerosis by reversing the cytotoxicity caused by oxidized low-density lipoprotein and inhibiting the in vitro oxidation of low-density lipoprotein . These findings suggest that Forsythenside A could be a promising candidate for developing therapies for various cardiovascular conditions, including heart failure, hypertension, and atherosclerosis.
Neuroprotective Effects
The neuroprotective properties of Forsythenside A are closely linked to its anti-neuroinflammatory activities . Studies have demonstrated that Forsythenside A can significantly downregulate inflammatory factors such as interleukins and tumor necrosis factor in brain tissue .
In Alzheimer's disease models (APP/PS1 mice and SAMP8 mice), Forsythenside A treatment reversed elevated levels of inflammatory factors TNF-α, IL-1β, and IL-6 in brain tissue . Particularly noteworthy is that Forsythenside A can inhibit NF-κB to exert anti-neuroinflammatory effects by reducing the activation of JIP-3/JNK and the expression of WDFY1/TLR3 . Additionally, it inhibits the cannabinoid receptor 1 (CB1R)-dependent NF-κB signaling pathway, reducing the secretion of TNF-α and PGE2 in organotypic hippocampal slices of mice .
These findings suggest potential applications of Forsythenside A in the management of neurodegenerative disorders, particularly those characterized by neuroinflammation, such as Alzheimer's disease, Parkinson's disease, and other related conditions.
Antiviral and Antibacterial Activities
Forsythenside A possesses notable antiviral and antibacterial properties . Research indicates that Forsythenside A demonstrates activity against the influenza A virus . Additionally, traditional Chinese medicinal preparations containing Forsythenside A have shown beneficial effects in combating COVID-19 .
The mechanisms underlying the antiviral activities of Forsythenside A are still being investigated, but they likely involve inhibition of viral replication and modulation of host immune responses . Similarly, the antibacterial effects of Forsythenside A may be attributed to its ability to disrupt bacterial cell membranes or interfere with bacterial metabolic processes .
Molecular Mechanisms of Action
TLR4/MyD88/NF-κB Pathway
A primary mechanism through which Forsythenside A exerts its anti-inflammatory effects is the regulation of the TLR4/MyD88/NF-κB signaling pathway . This pathway plays a critical role in innate immunity and inflammatory responses.
Toll-like receptor 4 (TLR4) recognizes pathogen-associated molecular patterns and damage-associated molecular patterns, leading to the activation of downstream signaling cascades. Upon activation, TLR4 recruits the adaptor protein myeloid differentiation factor 88 (MyD88), which ultimately leads to the activation of nuclear factor kappaB (NF-κB), a key transcription factor regulating the expression of numerous pro-inflammatory genes .
Forsythenside A inhibits this pathway at multiple levels:
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It reduces TLR4 expression and prevents its activation
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It decreases MyD88 recruitment and activation
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It inhibits NF-κB activation and nuclear translocation
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It suppresses the expression of downstream inflammatory cytokines, including TNF-α, IL-1β, and IL-6
This multi-level inhibition results in a comprehensive anti-inflammatory effect, contributing to the therapeutic potential of Forsythenside A in various inflammatory conditions.
Nrf2/HO-1 Pathway
Another crucial mechanism underlying the pharmacological activities of Forsythenside A involves the activation of the nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway . This pathway is central to cellular defense against oxidative stress and inflammation.
Forsythenside A activates this pathway, leading to:
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Increased expression of antioxidant enzymes
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Enhanced cellular defense against oxidative damage
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Reduced production of reactive oxygen species
The activation of the Nrf2/HO-1 pathway contributes significantly to the antioxidant and anti-inflammatory properties of Forsythenside A, providing a mechanistic basis for its protective effects in various disease conditions.
Other Signaling Pathways
In addition to the TLR4/MyD88/NF-κB and Nrf2/HO-1 pathways, Forsythenside A modulates several other signaling cascades that contribute to its diverse pharmacological effects:
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JIP/JNK/NF-κB pathway: Forsythenside A inhibits the activation of JNK-interacting protein (JIP)/c-Jun N-terminal kinase (JNK), leading to reduced NF-κB activation and decreased inflammation .
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WDFY1/TLR3 pathway: In neurodegenerative disease models, Forsythenside A attenuates the activation of WDFY1/TLR3, contributing to its neuroprotective effects .
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CB1R-dependent NF-κB signaling: In neuronal cells, Forsythenside A inhibits the cannabinoid receptor 1 (CB1R)-dependent NF-κB signaling pathway, reducing the secretion of pro-inflammatory factors .
This ability to modulate multiple signaling pathways simultaneously highlights the pleiotropic nature of Forsythenside A's pharmacological activities and provides a molecular basis for its diverse therapeutic applications.
Drug Delivery and Formulation Considerations
For potential therapeutic applications of Forsythenside A, appropriate formulation and delivery strategies are essential. Based on its physicochemical properties, several potential formulations have been proposed .
Table 3. Potential Formulations for Forsythenside A Delivery
For preparing stock solutions, Forsythenside A may be dissolved in DMSO to create concentrated solutions (e.g., 1 mM, 5 mM, or 10 mM) . These stock solutions can then be used to prepare working solutions for experimental or potential therapeutic applications.
Given the potential therapeutic applications of Forsythenside A in various disease conditions, developing appropriate drug delivery systems that enhance its bioavailability, stability, and targeted delivery will be crucial for maximizing its therapeutic efficacy.
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